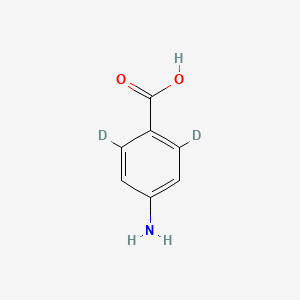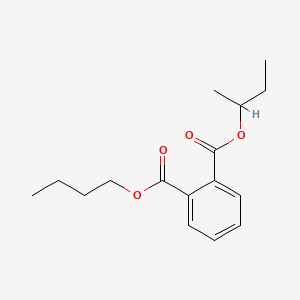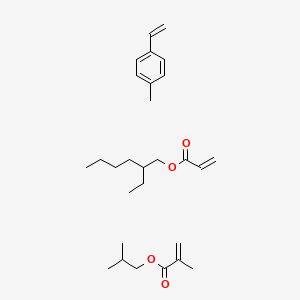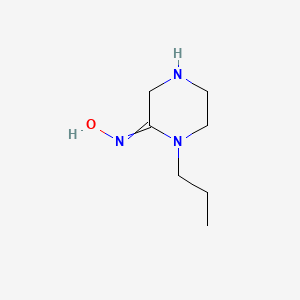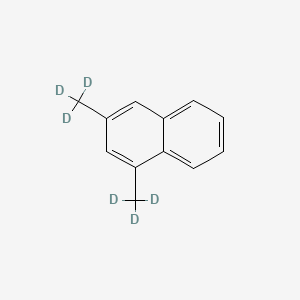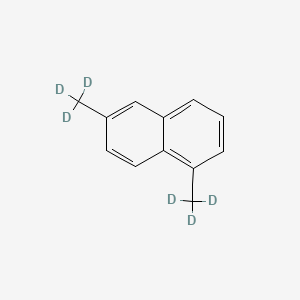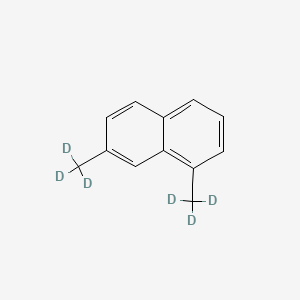
Dansyl-isopropylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Dansyl-isopropylamine is a chemical compound with the molecular formula C15H20N2O2S . It is a derivative of isopropylamine, which is used in various applications including the synthesis of pharmaceuticals and pesticides .
Synthesis Analysis
Dansyl-isopropylamine can be synthesized from dansyl-chloride, a highly reactive non-fluorescent reagent that easily reacts with amines . The reaction with 1,1-diphenylhydrazine and methoxyamine yields two new fluorescent derivatives .Molecular Structure Analysis
The structure and conformational stability of dansylamide, a related compound, have been investigated using gas-phase electron diffraction and quantum chemical calculations . The study found that different skewed conformers exist at certain temperatures, characterized by the deviation of two S–N bonds from the perpendicular orientation relative to the naphthalene plane .Chemical Reactions Analysis
Dansyl-isopropylamine can participate in various chemical reactions. For instance, it can be used in differential chemical isotopic labeling (CIL) LC-MS for quantifying a targeted metabolite in biological samples . The dansyl label can be exchanged for sterically more demanding xanthene or cyanine dyes, yielding fluorescent ligands with excellent binding properties .Safety and Hazards
Future Directions
Dansyl-based compounds have been used in the development of new generation biosensors for in vivo monitoring of traces of metals . They have also been used in the design of fluorescent probes for fast and direct sensing of nitro-organics, particularly nitroaromatics and antibiotics . These developments suggest potential future directions for the use of Dansyl-isopropylamine in similar applications.
properties
IUPAC Name |
5-(dimethylamino)-N-propan-2-ylnaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-11(2)16-20(18,19)15-10-6-7-12-13(15)8-5-9-14(12)17(3)4/h5-11,16H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYCKXJQNHMBOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dansyl-isopropylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 7-Chloro-5-oxo-1-toxyl-2,3,4,5,-tetrahydro-1H-benzo[b]azepine-4-carboxylate](/img/no-structure.png)
